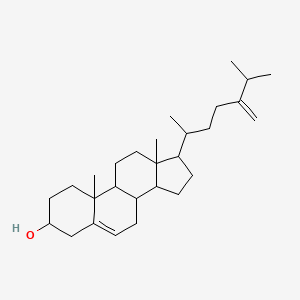

24-Methylenecholesterol

Description

This compound has been reported in Dictyuchus monosporus, Cyttaria johowii, and other organisms with data available.

RN given refers to (3beta)-isomer; structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDVLXYUCBVVKW-PXBBAZSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24-Methylenecholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-63-5 | |

| Record name | 24-Methylenecholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Methylenecholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-METHYLENECHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0718OYKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 24-Methylenecholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the 24-Methylenecholesterol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 24-methylenecholesterol in plants, a pivotal intermediate in the production of essential phytosterols. The document details the core biochemical steps, key enzymes, regulatory mechanisms, and methodologies for analysis, tailored for professionals in plant biology, biochemistry, and drug development.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a specialized branch of the broader isoprenoid pathway, commencing from the cyclization of 2,3-oxidosqualene. In plants, this cyclization is primarily catalyzed by cycloartenol synthase (CAS) , leading to the formation of cycloartenol, the first dedicated precursor in phytosterol synthesis.[1] This distinguishes the plant pathway from that in animals and fungi, which utilize lanosterol synthase.[2]

The conversion of cycloartenol to this compound involves a series of enzymatic modifications, with the key step being the introduction of a methyl group at the C-24 position of the sterol side chain. This reaction is catalyzed by S-adenosyl-L-methionine:C24-sterol-methyltransferase 1 (SMT1) .[3] SMT1 utilizes S-adenosyl methionine (SAM) as the methyl group donor and cycloartenol as the sterol acceptor, yielding 24-methylenecycloartanol. Subsequent enzymatic steps, including demethylation at the C-4 position and isomerization, lead to the formation of this compound.

This compound serves as a critical branch-point intermediate. It can be further metabolized to produce campesterol, a precursor for brassinosteroid hormones, or it can be converted to other phytosterols like sitosterol through a second methylation step catalyzed by sterol methyltransferase 2 (SMT2) .[1][4]

Key Enzymes in the Pathway

| Enzyme | Abbreviation | Function |

| Cycloartenol Synthase | CAS | Cyclization of 2,3-oxidosqualene to cycloartenol.[1] |

| Sterol Methyltransferase 1 | SMT1 | Catalyzes the first methylation at C-24 of cycloartenol.[3][5] |

| Sterol Methyltransferase 2 | SMT2 | Catalyzes the second methylation at C-24, leading to C24-ethyl sterols.[1][4] |

Quantitative Data on Sterol Composition

The genetic modification of key enzymes in the this compound biosynthesis pathway leads to significant alterations in the sterol profile of plants. The following tables summarize quantitative data on sterol composition from studies on Arabidopsis thaliana wild-type and mutant lines.

Table 1: Sterol Composition in Wild-Type and smt1 Mutant Arabidopsis thaliana

| Sterol | Wild-Type (µg/g fresh weight) | smt1-1 Mutant (µg/g fresh weight) | Fold Change in smt1-1 |

| Cholesterol | 3.6 | 73.1 | +20.3 |

| Campesterol | 21.5 | 23.9 | +1.1 |

| Stigmasterol | 6.3 | 2.2 | -0.65 |

| Sitosterol | 84.1 | 35.7 | -0.58 |

| Isofucosterol | 10.8 | 3.8 | -0.65 |

| Total Sterols | 179 | 223 | +1.25 |

Data sourced from Diener et al., 2000.[3]

Table 2: Sterol Composition in Wild-Type, cvp1 (smt2), and smt3 Mutant Arabidopsis thaliana

| Sterol | Wild-Type (µg/g fresh weight) | cvp1-3 (smt2) (µg/g fresh weight) | smt3-1 (µg/g fresh weight) | cvp1-3 smt3-1 (µg/g fresh weight) |

| Cycloartenol | 0.8 | 0.9 | 0.8 | 1.1 |

| 24-Methylene lophenol | 0.2 | 1.9 | 0.2 | 3.8 |

| Campesterol | 12.1 | 25.8 | 12.5 | 45.2 |

| Sitosterol | 45.3 | 20.1 | 46.1 | 5.6 |

| Stigmasterol | 2.9 | 1.1 | 3.0 | 0.3 |

| Cholesterol | 1.5 | 2.8 | 1.6 | 4.1 |

Data sourced from Carland et al., 2010.[1]

Enzyme Kinetics

The catalytic efficiency of the sterol methyltransferases is crucial for regulating the flux through the different branches of the phytosterol pathway.

Table 3: Kinetic Parameters of Arabidopsis thaliana SMT1

| Substrate | Apparent Km (µM) | Apparent Vmax (pmol min-1 mg-1 protein) |

| Cycloartenol | 42 | 5.2 |

Enzyme activity was assayed in crude homogenates of E. coli expressing the SMT1 cDNA. Data sourced from Diener et al., 2000.[5]

Experimental Protocols

Protocol for Plant Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the extraction, derivatization, and analysis of free sterols from plant tissues.

1. Materials and Reagents:

-

Plant tissue (fresh or freeze-dried)

-

Mortar and pestle

-

Liquid nitrogen

-

Chloroform

-

Methanol

-

Hexane

-

Potassium hydroxide (KOH)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., 5α-cholestane or epicoprostanol)

-

Glass centrifuge tubes with Teflon-lined caps

-

Water bath or heating block

-

Nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or HP-5ms)

2. Sample Preparation and Lipid Extraction:

-

Weigh approximately 100 mg of freeze-dried and finely ground plant tissue into a glass centrifuge tube.

-

Add a known amount of the internal standard.

-

Add 2 mL of chloroform:methanol (2:1, v/v).

-

Vortex thoroughly and incubate at 60°C for 1 hour.

-

Add 1 mL of 0.9% NaCl solution and vortex.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully transfer the lower chloroform phase containing the lipids to a new glass tube.

-

Dry the lipid extract under a stream of nitrogen.

3. Saponification:

-

To the dried lipid extract, add 2 mL of 1 M methanolic KOH.

-

Incubate at 80°C for 1 hour to hydrolyze steryl esters.

-

Allow the mixture to cool to room temperature.

-

Add 1 mL of water and 2 mL of hexane, then vortex vigorously.

-

Centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper hexane phase containing the unsaponifiable lipids (including free sterols) to a new tube.

-

Repeat the hexane extraction twice more and pool the hexane fractions.

-

Dry the combined hexane extracts under nitrogen.

4. Derivatization:

-

To the dried unsaponifiable fraction, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

-

Cool to room temperature before GC-MS analysis.

5. GC-MS Analysis:

-

Injector: Set to 280°C, splitless mode.

-

Oven Program: Start at 180°C, hold for 1 minute, then ramp to 300°C at 5°C/minute, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Operate in electron impact (EI) mode at 70 eV. Scan from m/z 50 to 650.

-

Identification: Identify sterol-TMS ethers based on their retention times and comparison of their mass spectra with reference spectra from a library (e.g., NIST).

-

Quantification: Quantify individual sterols by integrating the peak areas of their characteristic ions and comparing them to the peak area of the internal standard.

Visualizations

Biosynthesis Pathway of this compound

References

- 1. The Sterol Methyltransferases SMT1, SMT2, and SMT3 Influence Arabidopsis Development through Nonbrassinosteroid Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane Sterol Composition in Arabidopsis thaliana Affects Root Elongation via Auxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversification of sterol methyltransferase enzymes in plants and a role for β-sitosterol in oriented cell plate formation and polarized growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

The Pivotal Role of 24-Methylenecholesterol in Plant Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecholesterol, a C28 sterol, is a critical metabolic intermediate in the biosynthesis of major phytosterols and brassinosteroid hormones in plants. Its transient nature belies its significance in maintaining the structural integrity and fluidity of plant cell membranes, influencing membrane-protein interactions, and serving as a key precursor in vital signaling pathways that govern plant growth, development, and stress responses. This technical guide provides a comprehensive overview of the core functions of this compound, detailing its biosynthetic pathway, its role in modulating membrane dynamics, and its impact on cellular signaling. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols for its study are outlined. Visual diagrams generated using Graphviz are provided to illustrate complex biochemical pathways and experimental workflows, offering a deeper understanding of the multifaceted role of this essential phytosterol.

Introduction

Plant cell membranes are dynamic structures composed of a complex mixture of lipids and proteins, crucial for cellular transport, signal transduction, and maintaining cellular integrity.[1] Among the diverse lipid constituents, phytosterols play a pivotal role in regulating membrane fluidity and permeability.[2] this compound, although not typically a major end-product sterol, occupies a central branch point in the sterol biosynthetic pathway, making its regulation and metabolic fate critical for plant health and development.[3][4] This document serves as an in-depth technical resource, consolidating current knowledge on the function of this compound in plant cell membranes.

Biosynthesis of this compound

This compound is synthesized from cycloartenol, the first cyclic precursor in sterol biosynthesis in plants. The pathway involves a series of enzymatic reactions, with the key step being the methylation at the C-24 position.

The biosynthesis of this compound begins with the conversion of cycloartenol to 24-methylenecycloartanol, a reaction catalyzed by sterol C-24 methyltransferase (SMT1).[3] Subsequent reactions lead to the formation of this compound, which then serves as a substrate for two major divergent pathways: the synthesis of C28 brassinosteroids and the production of campesterol, a precursor for the most active brassinosteroids like brassinolide.[3][4] The enzyme DWF1/DIM is responsible for the conversion of this compound to campesterol.[4][5]

Function in Plant Cell Membranes

While present in relatively low concentrations compared to sitosterol, stigmasterol, and campesterol, this compound plays a crucial role in modulating the physical properties of the plant cell membrane.

Regulation of Membrane Fluidity and Permeability

Like other sterols, this compound intercalates between phospholipid molecules in the cell membrane.[6] Its rigid tetracyclic ring structure restricts the movement of fatty acyl chains in the phospholipids, thereby modulating membrane fluidity and stability.[6][7] This regulation is critical for the proper functioning of membrane-embedded proteins and for the cell's adaptation to environmental stresses such as temperature fluctuations.[1][8] The presence of the C-24 methylene group influences the packing of lipids in the bilayer, contributing to the overall integrity and permeability of the membrane.

Interaction with Membrane Proteins and Formation of Microdomains

Phytosterols, including this compound, are known to be involved in the formation of membrane microdomains, often referred to as "lipid rafts".[2][9] These specialized membrane regions are enriched in certain lipids and proteins and are thought to play a role in signal transduction and protein trafficking.[9][10] The specific structure of this compound can influence its interaction with membrane proteins, potentially modulating their activity and localization within these microdomains.[11] While direct evidence for the specific role of this compound in plant lipid raft formation is still emerging, its position as a key metabolic intermediate suggests its importance in maintaining the sterol composition necessary for microdomain assembly.

Role as a Precursor to Brassinosteroids

One of the most well-characterized functions of this compound is its role as a precursor in the biosynthesis of brassinosteroids (BRs), a class of steroid hormones essential for plant growth and development.[3][4] Specifically, this compound is a key intermediate in the pathway leading to the production of C28-BRs.[3] Genetic mutations that block the conversion of this compound to campesterol, such as in the dwf1 mutant of Arabidopsis, lead to an accumulation of this compound and severe dwarfism due to brassinosteroid deficiency.[12] This highlights the critical role of this compound metabolism in hormonal regulation of plant development.

Quantitative Data on this compound

The concentration of this compound in plant tissues is generally low, as it is a transient intermediate. However, in mutants defective in the sterol biosynthetic pathway, its levels can accumulate significantly.

| Plant Species | Genotype | Tissue | Fold Change in this compound (Mutant vs. Wild Type) | Reference |

| Arabidopsis thaliana | dwf1 | Seedlings | ~12-fold increase | [12] |

| Lycopersicon esculentum (Tomato) | dpy | Upper four nodes | Similar levels to wild type | [13] |

| Pisum sativum (Pea) | lkb | - | Elevated levels | [13] |

Note: The absolute concentrations can vary depending on the plant species, developmental stage, and environmental conditions.

Experimental Protocols

The analysis of this compound and other phytosterols requires specialized analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful method for the separation, identification, and quantification of these compounds.[14]

General Workflow for Sterol Analysis

Key Methodological Steps

-

Sample Preparation : Plant tissue is harvested, flash-frozen in liquid nitrogen to halt metabolic activity, and then lyophilized or immediately processed.[15]

-

Lipid Extraction : A modified Bligh-Dyer method using a mixture of chloroform, methanol, and water is commonly employed to extract total lipids.[16]

-

Saponification : To analyze total sterols (free and esterified), the lipid extract is saponified using a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze sterol esters.[15]

-

Extraction of Unsaponifiables : The unsaponifiable fraction, containing the free sterols, is then extracted from the saponified mixture using an organic solvent like hexane or diethyl ether.[15]

-

Derivatization : For GC-MS analysis, the hydroxyl group of the sterols is typically derivatized (e.g., silylated with BSTFA) to increase their volatility and improve chromatographic separation.

-

GC-MS Analysis : The derivatized sterols are separated on a capillary GC column and detected by a mass spectrometer. Identification is based on retention time and comparison of the mass spectrum with that of an authentic standard of this compound. Quantification is typically performed using an internal standard.[14]

High-performance liquid chromatography (HPLC) can also be utilized for the analysis of phytosterols, often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity.[16][17]

Conclusion and Future Perspectives

This compound is a linchpin in plant sterol metabolism, with profound implications for membrane structure and function, as well as for hormonal signaling. While its role as a biosynthetic intermediate is well-established, further research is needed to fully elucidate its direct effects on membrane properties and its specific interactions with membrane proteins. Advances in lipidomics and imaging techniques will undoubtedly provide a more detailed understanding of the spatiotemporal dynamics of this compound within the plant cell membrane. For drug development professionals, understanding the regulation of the sterol biosynthetic pathway, with this compound at a key juncture, may offer novel targets for the development of herbicides or plant growth regulators. The intricate functions of this seemingly minor sterol underscore the complexity and elegance of plant lipid biochemistry.

References

- 1. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 4. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Cholesterol makes cell membranes flexible and robust | FAU Erlangen-Nürnberg [fau.eu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Plasma membrane lipid–protein interactions affect signaling processes in sterol-biosynthesis mutants in Arabidopsis thaliana [frontiersin.org]

- 11. How cholesterol interacts with membrane proteins: an exploration of cholesterol-binding sites including CRAC, CARC, and tilted domains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Arabidopsis dwarf1 mutant is defective in the conversion of this compound to campesterol in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Putative Role for the Tomato Genes DUMPY and CURL-3 in Brassinosteroid Biosynthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. aocs.org [aocs.org]

- 16. lipidmaps.org [lipidmaps.org]

- 17. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]

An In-depth Technical Guide to the Discovery and Isolation of 24-Methylenecholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and key characteristics of 24-Methylenecholesterol. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to support researchers and professionals in the fields of natural product chemistry, drug discovery, and sterol biochemistry.

Introduction

This compound is a significant phytosterol, a class of sterol lipids that are fundamental components of plant cell membranes.[1] It serves as a crucial intermediate in the biosynthesis of various other sterols in plants and algae.[2][3] First identified in honeybees, its presence is now known across a wide range of organisms, including pollen, marine invertebrates, and various plant species.[4][5] This sterol has garnered research interest due to its biological activities and its role as a precursor to important bioactive molecules.[6] For insects like honeybees, which cannot synthesize sterols, this compound obtained from pollen is an essential nutrient.[7][8]

Discovery and Historical Context

The initial discovery and isolation of this compound was a significant step in understanding the diversity and function of sterols in the natural world.

First Isolation from Honeybees

In 1959, M. Barbier and his colleagues first reported the isolation of this compound from honeybees (Apis mellifica L.).[4] This discovery was pivotal as it highlighted that organisms other than plants could contain and utilize phytosterols. The initial isolation involved the extraction of lipids from whole honeybees, followed by a series of chromatographic steps to separate the complex mixture of sterols. This foundational work paved the way for further investigations into the sterol composition of insects and their dietary sources.

Subsequent Identification in Other Organisms

Following its discovery in honeybees, this compound was identified in the pollen of various plants, which was logically deduced to be the dietary source for the bees.[7] Further research has revealed its widespread distribution in the marine environment, particularly in green algae such as Chaetomorpha cannabina and Enteromorpha intestinalis, as well as in other marine invertebrates.[9]

Physicochemical and Spectroscopic Data

Accurate and detailed physicochemical and spectroscopic data are essential for the unambiguous identification of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C28H46O | [10] |

| Molecular Weight | 398.66 g/mol | [6] |

| Melting Point | 141 °C | [10] |

| Appearance | White to off-white solid | [6] |

| CAS Number | 474-63-5 | [10] |

| Synonyms | Chalinasterol, Ostreasterol, ergosta-5,24(28)-dien-3β-ol | [1] |

Spectroscopic Data

The structural elucidation of this compound relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 2: 13C NMR Spectral Data (25.16 MHz, CDCl3) [9]

| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 37.3 | 15 | 24.3 |

| 2 | 31.7 | 16 | 28.3 |

| 3 | 71.8 | 17 | 56.2 |

| 4 | 42.3 | 18 | 11.9 |

| 5 | 140.8 | 19 | 19.4 |

| 6 | 121.7 | 20 | 40.4 |

| 7 | 31.9 | 21 | 21.6 |

| 8 | 31.9 | 22 | 34.8 |

| 9 | 50.2 | 23 | 31.2 |

| 10 | 36.5 | 24 | 156.9 |

| 11 | 21.1 | 25 | 33.8 |

| 12 | 39.8 | 26 | 22.0 |

| 13 | 42.3 | 27 | 21.9 |

| 14 | 56.8 | 28 | 106.0 |

Table 3: Mass Spectrometry Data (as TMS ether) [9]

| m/z | Interpretation |

| 470 | [M]+ (Molecular ion of TMS ether) |

| 455 | [M - CH3]+ |

| 386 | [M - Si(CH3)3OH]+ |

| 380 | |

| 371 | |

| 365 | |

| 343 | |

| 341 | |

| 296 | |

| 281 | |

| 257 | |

| 255 | Cleavage of the side chain |

| 253 |

Biological Role and Signaling Pathways

This compound plays a central role in the biosynthesis of other essential phytosterols.

Phytosterol Biosynthesis Pathway

In plants and algae, this compound is a key intermediate in the pathway leading to the production of campesterol and other 24-alkyl sterols. The biosynthesis begins with cycloartenol, which undergoes a series of enzymatic modifications. A critical step is the methylation at the C-24 position, catalyzed by S-adenosyl-L-methionine:sterol-C24-methyltransferase (SMT1), which converts cycloartenol to 24-methylene cycloartenol. Following further transformations of the sterol nucleus, this compound is formed. It can then be reduced by the enzyme Δ24-sterol reductase (DWF1/SSR1) to yield campesterol.[3]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound from a biological matrix, such as marine algae.

Extraction and Purification Workflow

The general workflow for isolating this compound involves lipid extraction, saponification to release free sterols, and chromatographic purification.

Detailed Protocol for Isolation from Marine Algae

This protocol is a composite of established methods for sterol extraction from marine algae.[9][11]

Materials and Reagents:

-

Fresh or freeze-dried marine algae (e.g., Chaetomorpha cannabina)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform (CHCl3)

-

Methanol (MeOH)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

n-Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Silver nitrate (AgNO3) impregnated silica gel (20% w/w)

-

Solvents for chromatography (e.g., hexane, diethyl ether)

-

Rotary evaporator

-

Glass chromatography column

Procedure:

-

Sample Preparation:

-

Clean the fresh algal material of any epiphytes and debris.

-

Blot the material dry and freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Lipid Extraction:

-

Transfer the powdered algae to a flask and add a mixture of chloroform and methanol (2:1, v/v).

-

Stir the suspension at room temperature for 2-4 hours.

-

Filter the mixture to remove the solid residue.

-

Wash the residue with the chloroform:methanol solvent mixture and combine the filtrates.

-

Add 0.2 volumes of a saturated NaCl solution to the combined filtrate to induce phase separation.

-

Collect the lower chloroform layer containing the lipids.

-

Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Saponification:

-

Dissolve the crude lipid extract in a 10% solution of KOH in 95% ethanol.

-

Reflux the mixture for 2 hours to hydrolyze any sterol esters.

-

After cooling, add an equal volume of water to the mixture.

-

-

Extraction of Unsaponifiables:

-

Extract the aqueous ethanolic solution three times with equal volumes of n-hexane.

-

Combine the hexane extracts and wash them with water until the washings are neutral.

-

Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent to obtain the unsaponifiable matter, which contains the free sterols.

-

-

Chromatographic Purification:

-

Prepare a silica gel column packed in hexane.

-

Apply the unsaponifiable matter to the column.

-

Elute the column with a gradient of increasing polarity, for example, from pure hexane to hexane with increasing concentrations of diethyl ether.

-

Collect fractions and monitor their composition by thin-layer chromatography (TLC).

-

Combine the fractions containing the sterol mixture.

-

For the separation of this compound from other sterols, a column of silica gel impregnated with 20% silver nitrate is effective. The double bond in the side chain of this compound interacts with the silver ions, allowing for its separation from saturated sterols.

-

Elute the silver nitrate column with a suitable solvent system (e.g., hexane:diethyl ether mixtures) to isolate pure this compound.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the purified sterol fraction (e.g., as trimethylsilyl ethers) to improve volatility and chromatographic performance.

-

Use a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column).

-

The mass spectrometer will provide the molecular ion and a characteristic fragmentation pattern for identification.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire 1H and 13C NMR spectra. The chemical shifts and coupling constants of the protons and carbons, particularly those in the side chain and around the double bonds, are diagnostic for the structure.[9]

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound. The presented quantitative data, experimental protocols, and pathway/workflow visualizations offer a valuable resource for researchers and professionals. A thorough understanding of these aspects is crucial for leveraging the biological potential of this important phytosterol in various scientific and industrial applications.

References

- 1. This compound | C28H46O | CID 92113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of 24-methylene-cholesterol from honey bees (Apis mellifica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Evaluating Effects of a Critical Micronutrient (this compound) on Honey Bee Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. wordpress.clarku.edu [wordpress.clarku.edu]

- 12. researchgate.net [researchgate.net]

24-Methylenecholesterol: A Pivotal Precursor in Withanolide Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Withanolides, a class of naturally occurring C28 steroidal lactones, are predominantly found in plant species of the Solanaceae family, most notably in Withania somnifera (Ashwagandha). These compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, adaptogenic, and neuroprotective properties. The intricate biosynthetic pathway of withanolides, however, has remained partially understood for a long time, hindering efforts in metabolic engineering and synthetic biology for enhanced production.

This technical guide focuses on the core of withanolide biosynthesis, elucidating the critical role of 24-methylenecholesterol as the key branching point precursor that diverts from the general phytosterol pathway to initiate the formation of the withanolide scaffold. Understanding this metabolic nexus is paramount for developing strategies to increase the yield of these valuable therapeutic compounds.

The Biosynthetic Journey: From Primary Metabolism to a Specialized Scaffold

The biosynthesis of withanolides is a complex process that originates from the universal isoprenoid pathway.[1][2] Isoprene units, in the form of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized through the cytosolic mevalonic acid (MVA) and the plastidial methylerythritol phosphate (MEP) pathways.[1][3] These five-carbon building blocks are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce squalene.[2][4]

Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene.[1] This linear precursor is then cyclized by cycloartenol synthase (CAS) into cycloartenol, the first cyclic precursor in the biosynthesis of phytosterols in plants.[1] A series of subsequent enzymatic modifications, including demethylation and desaturation, converts cycloartenol into this compound.[1][5]

At this juncture, the metabolic fate of this compound is determined. It can either proceed through the primary phytosterol pathway to produce essential sterols like campesterol and sitosterol, or it can be shunted into the specialized withanolide biosynthetic pathway.[1][5] This diversion is the first committed step in withanolide formation.

The Branching Point and Downstream Modifications

The critical enzyme responsible for committing this compound to the withanolide pathway is a sterol Δ24-isomerase (24ISO).[6][7][8] This enzyme catalyzes the isomerization of the Δ24(28)-double bond in the side chain of this compound to a Δ24(25)-double bond, forming 24-methyldesmosterol.[6][7][8] This specific structural modification is a hallmark of many withanolides and prevents the molecule from being further metabolized into common phytosterols.[6]

Following the formation of 24-methyldesmosterol, a cascade of largely uncharacterized but intensive oxidative reactions takes place. These modifications are believed to be catalyzed primarily by a series of cytochrome P450 monooxygenases (CYP450s), short-chain dehydrogenases (SDHs), and potentially other enzyme classes like sulfotransferases (SULFs).[9][10][11] These enzymes are responsible for the key structural features of withanolides, including:

-

Lactone Ring Formation: The characteristic δ-lactone ring on the sterol side chain is formed through hydroxylation and subsequent cyclization, a process involving enzymes like CYP87G1, CYP749B2, and SDH2.[10][11]

-

A-Ring Modification: The formation of the α,β-unsaturated ketone in ring A is generated by enzymes such as CYP88C7, CYP88C10, and SULF1.[10][11]

-

Hydroxylations and Epoxidations: Various positions on the sterol nucleus and side chain are hydroxylated and epoxidized, leading to the vast structural diversity observed among different withanolides.

The genes encoding these downstream enzymes are often found in biosynthetic gene clusters, as identified in the W. somnifera genome.[10][11][12]

Caption: Biosynthetic pathway from isoprenoid precursors to the withanolide scaffold.

Data Presentation: Quantitative Analysis

The engineering of microbial hosts, such as Saccharomyces cerevisiae, provides a powerful platform for elucidating biosynthetic pathways and for the sustainable production of valuable plant secondary metabolites. Recent studies have successfully engineered yeast to produce this compound, the direct precursor for withanolides.

| Engineering Strategy | Host Organism | Key Modifications | Product | Titer (mg/L) | Reference |

| Heterologous Expression | Saccharomyces cerevisiae | Disrupt ERG4, ERG5; Express DHCR7 from Xenopus laevis (XlDHCR7) | This compound | 178 | |

| Gene Dosage Optimization | Saccharomyces cerevisiae | Disrupt ERG4, ERG5; Express two copies of XlDHCR7 | This compound | 225 |

These results demonstrate the feasibility of redirecting carbon flux towards the synthesis of specific withanolide precursors in a heterologous system, achieving the highest reported microbial production of this compound to date.

Experimental Protocols

General Protocol for Extraction of Withanolides from W. somnifera Tissues

This protocol is adapted from methodologies designed for the efficient extraction of a broad range of withanolides from plant material for analytical purposes.[13]

Materials:

-

Fresh or dried plant tissue (leaves or roots)

-

Liquid nitrogen (for fresh tissue)

-

Methanol-water solution (25:75, v/v)

-

n-Hexane

-

Chloroform

-

Rocking platform or shaker

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Sample Preparation: Finely powder fresh plant tissue (e.g., 4.0 g) in a mortar and pestle using liquid nitrogen to prevent enzymatic degradation. If using dried tissue, pulverize to a coarse powder.

-

Initial Extraction: Suspend the powdered tissue in 20 mL of 25:75 methanol-water. Place the suspension on a rocking platform and extract overnight at room temperature (approx. 25°C).

-

Filtration and Re-extraction: Filter the mixture and collect the filtrate. Re-extract the solid residue twice more with the same volume of solvent, each time for 4 hours.

-

Pooling and Defatting: Pool all the filtrates. To remove nonpolar compounds like fats and waxes, perform a liquid-liquid extraction by adding an equal volume of n-hexane. Shake vigorously in a separatory funnel and allow the layers to separate. Discard the upper n-hexane layer. Repeat this step two more times (total of 3 extractions).

-

Withanolide Fraction Extraction: Extract the remaining methanol-water fraction with an equal volume of chloroform. Shake vigorously and collect the lower chloroform layer. Repeat this step two more times.

-

Concentration: Pool the chloroform fractions, which now contain the withanolides. Concentrate the solution to a dry powder using a rotary evaporator under reduced pressure.

-

Storage: Store the dried extract at -20°C until further analysis.

Protocol for Quantification of Withanolides by HPLC-PAD

This protocol outlines a reversed-phase high-performance liquid chromatography (HPLC) method with a Photodiode Array (PAD) detector for the simultaneous analysis of multiple withanolides.[13]

Materials and Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and PAD detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

HPLC-grade methanol

-

HPLC-grade water

-

Acetic acid or phosphoric acid

-

Syringe filters (0.45 µm)

-

Reference standards for withanolides (e.g., withaferin A, withanolide A)

Procedure:

-

Sample Preparation: Dissolve a known amount of the dried withanolide extract from the previous protocol in HPLC-grade methanol to a final concentration of ~1 mg/mL. Vortex thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.

-

Mobile Phase Preparation:

-

Solvent A: Water with 0.1% acetic acid (v/v).

-

Solvent B: Methanol with 0.1% acetic acid (v/v).

-

Degas both solvents prior to use.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 27°C

-

Injection Volume: 20 µL

-

PAD Detection: Monitor across a range (e.g., 200-400 nm), with specific quantification at a wavelength appropriate for withanolides (e.g., 227 nm).

-

Gradient Elution: A typical gradient might be (Time, %A): (0 min, 60%), (30 min, 40%), (45 min, 25%), (54 min, 5%), (55 min, 0%), (60 min, 0%). This gradient must be optimized based on the specific column and compounds of interest.[13]

-

-

Analysis:

-

Generate a standard curve for each withanolide to be quantified by injecting known concentrations of the reference standards.

-

Inject the prepared sample extract.

-

Identify peaks in the sample chromatogram by comparing their retention times and UV-Vis spectra with those of the standards.

-

Quantify the amount of each withanolide in the sample by integrating the peak area and interpolating from the corresponding standard curve.

-

Caption: A general experimental workflow for withanolide isolation and analysis.

Regulation of Withanolide Biosynthesis

The production of withanolides is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli. Phytohormones, particularly jasmonates (e.g., methyl jasmonate, MeJA), are potent elicitors of withanolide biosynthesis.[5] The signaling cascade initiated by MeJA involves the activation of key transcription factors (TFs).

For instance, the transcription factor WsWRKY1 has been shown to control the expression of important upstream genes in the phytosterol pathway, including squalene synthase (SQS) and squalene epoxidase (SQE).[4] Another key regulator, WsMYC2 , a jasmonate-responsive TF, also plays a significant role in modulating the expression of genes involved in both triterpenoid and phytosterol biosynthesis.[5] The coordinated action of these and other TFs orchestrates the metabolic flux towards the production of withanolides, particularly under stress conditions.

Caption: Simplified signaling pathway for the regulation of withanolide biosynthesis.

References

- 1. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering [frontiersin.org]

- 3. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 4. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Third DWF1 paralog in Solanaceae, sterol Δ24-isomerase, branches withanolide biosynthesis from the general phytosterol pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]

- 12. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]

- 13. staff.cimap.res.in [staff.cimap.res.in]

The Pivotal Role of 24-Methylenecholesterol in Insect Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insects, a remarkably diverse and successful class of organisms, exhibit a unique dependency on dietary sterols for their physiological functions. Unlike vertebrates, insects are incapable of de novo sterol biosynthesis and must acquire these essential lipids from their diet. Among the various phytosterols, 24-methylenecholesterol (24-MC) has emerged as a key molecule, playing a central role in insect development, reproduction, and overall physiological fitness. This technical guide provides an in-depth exploration of the multifaceted role of this compound in insect physiology, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating insect endocrinology, nutritional biochemistry, and novel pest management strategies.

Introduction: The Sterol Imperative in Insects

Sterols are indispensable components of cellular membranes, influencing their fluidity, permeability, and the function of embedded proteins. Furthermore, they serve as crucial precursors for the synthesis of steroid hormones that orchestrate pivotal life processes such as molting and metamorphosis. The inability of insects to synthesize the steroid nucleus necessitates its acquisition from external sources, primarily from plants in the case of phytophagous insects.[1] These insects have evolved intricate metabolic pathways to dealkylate dietary C28 and C29 phytosterols to produce cholesterol (a C27 sterol), the precursor for the major insect molting hormone, 20-hydroxyecdysone (20E).[1]

However, a notable exception to this metabolic scheme is found in the honey bee (Apis mellifera), which lacks the ability to dealkylate phytosterols and instead directly utilizes this compound.[1] This makes 24-MC a critical micronutrient for honey bee health, directly impacting colony growth and worker longevity.[1]

Physiological Functions of this compound

The physiological significance of this compound in insects is multifaceted, impacting numerous aspects of their life cycle.

-

Precursor to Ecdysteroids: The most well-established role of this compound in many insects is its function as a precursor for the biosynthesis of ecdysteroids, the primary insect molting hormones. Through a series of enzymatic reactions, 24-MC is converted to cholesterol, which is then hydroxylated to form ecdysone and its more active form, 20-hydroxyecdysone. These hormones are essential for initiating and coordinating the molting process, which is critical for growth and development.

-

Structural Component of Cell Membranes: Like other sterols, this compound is a vital structural component of cellular membranes. It intercalates into the phospholipid bilayer, modulating membrane fluidity and stability. This is particularly crucial for insects, as they must maintain membrane integrity across a wide range of environmental temperatures.

-

Impact on Development and Reproduction: Adequate dietary intake of this compound is directly linked to successful insect development and reproductive output. Studies have shown that diets deficient in appropriate sterols lead to developmental arrest, molting defects, reduced fecundity, and decreased survival.[2]

-

Role in Honey Bee Health: For honey bees, this compound is not just a precursor but a direct functional molecule. It is the most abundant and critical sterol for their growth and development.[1] Dietary supplementation with 24-MC has been shown to significantly enhance worker bee survival, brood production, and overall colony health.[2]

Quantitative Data on the Effects of this compound

A study on the honey bee (Apis mellifera) provides valuable quantitative insights into the physiological effects of dietary this compound. The following tables summarize the key findings from this research, where bees were fed artificial diets with varying concentrations of 24-MC (0%, 0.1%, 0.25%, 0.5%, 0.75%, and 1% of dry diet weight).[2]

Table 1: Effect of Dietary this compound on Honey Bee Survival [2]

| 24-MC Concentration (% of dry diet) | Mean Survival Rate (after 3 weeks) |

| 0% | 10.6% |

| 0.1% | 19.7% |

| 0.25% | 27.5% |

| 0.5% | 38.3% |

| 0.75% | 30.7% |

| 1% | 36.3% |

Table 2: Effect of Dietary this compound on Honey Bee Diet Consumption [2]

| 24-MC Concentration (% of dry diet) | Mean Diet Consumption per Bee (mg/week) - Week 1 | Mean Diet Consumption per Bee (mg/week) - Week 2 | Mean Diet Consumption per Bee (mg/week) - Week 3 |

| 0% | ~2.5 | ~2.0 | ~1.5 |

| 0.1% | ~3.0 | ~2.5 | ~2.0 |

| 0.25% | ~3.5 | ~3.0 | ~2.5 |

| 0.5% | ~4.0 | ~3.5 | ~3.0 |

| 0.75% | ~3.8 | ~3.2 | ~2.8 |

| 1% | ~3.9 | ~3.4 | ~2.9 |

Table 3: Effect of Dietary this compound on Honey Bee Head Protein and Abdominal Lipid Content [2]

| 24-MC Concentration (% of dry diet) | Mean Head Protein Content (µ g/bee ) | Mean Abdominal Lipid Content (%) |

| 0% | ~150 | ~1.0 |

| 0.1% | ~175 | ~1.2 |

| 0.25% | ~200 | ~1.5 |

| 0.5% | ~225 | ~1.8 |

| 0.75% | ~210 | ~1.7 |

| 1% | ~220 | ~1.7 |

Signaling Pathways

The primary signaling role of this compound is as a precursor to ecdysteroids, which then activate a well-defined signaling cascade.

Ecdysone Signaling Pathway

The ecdysone signaling pathway is initiated when 20-hydroxyecdysone (20E) binds to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[3][4][5][6] This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription.[4] This initiates a genomic cascade that ultimately leads to the physiological and morphological changes associated with molting and metamorphosis.

Caption: Ecdysone signaling pathway initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in insect physiology.

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and quantifying sterols from insect tissues.

Caption: Workflow for sterol extraction and GC-MS analysis.

Protocol:

-

Sample Preparation: Collect and weigh insect tissues (e.g., whole body, fat body, or specific organs).

-

Homogenization: Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol.

-

Lipid Extraction: Perform a Folch extraction by adding water to the homogenate to create a biphasic system. The lower chloroform layer containing the lipids is collected.

-

Saponification: Evaporate the chloroform and resuspend the lipid extract in ethanolic potassium hydroxide. Heat the mixture to hydrolyze any sterol esters.

-

Extraction of Nonsaponifiables: After cooling, add water and extract the nonsaponifiable lipids (including free sterols) with hexane.

-

Derivatization: Evaporate the hexane and derivatize the sterols to make them more volatile for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the different sterols.

-

Data Analysis: Identify the sterols based on their retention times and mass spectra compared to authentic standards. Quantify the amount of each sterol using an internal standard.[7][8][9][10]

Insect Feeding Studies with Artificial Diets

This protocol describes how to prepare and use artificial diets to study the effects of specific nutrients like this compound.[11][12][13][14]

Caption: Workflow for preparing and using artificial insect diets.

Protocol:

-

Diet Formulation: Develop a basal artificial diet recipe that meets the general nutritional requirements of the insect species being studied. This typically includes a protein source (e.g., casein, soy flour), a carbohydrate source (e.g., sucrose), lipids (e.g., wheat germ oil), vitamins, and minerals.

-

Ingredient Preparation: Accurately weigh all dry ingredients and mix them thoroughly.

-

Agar Preparation: Prepare an agar solution by dissolving agar in water and heating it until it becomes clear.

-

Mixing: Cool the agar solution slightly and then blend it with the dry ingredients until a homogenous mixture is achieved.

-

Addition of this compound: Dissolve the desired amount of this compound in a small amount of a suitable solvent (e.g., ethanol) and add it to the diet mixture. A control diet should be prepared with the solvent only.

-

Dispensing: Pour the warm diet into sterile rearing containers (e.g., petri dishes, vials) and allow it to solidify.

-

Insect Rearing: Place the insects (e.g., larvae) onto the prepared diet.

-

Data Collection: Monitor the insects regularly and record relevant data such as survival, developmental time, pupal weight, and fecundity.

Quantification of Ecdysteroids by Enzyme Immunoassay (EIA)

This protocol details a common method for measuring ecdysteroid titers in insect hemolymph or tissue extracts.[15][16][17][18]

Caption: Workflow for quantifying ecdysteroids using EIA.

Protocol:

-

Sample Collection: Collect hemolymph or tissues from insects at the desired developmental stage.

-

Extraction: Extract ecdysteroids from the sample using a solvent like methanol or ethanol. Centrifuge to pellet debris and collect the supernatant.

-

Plate Coating: Coat the wells of a microtiter plate with a capture antibody (e.g., anti-rabbit IgG).

-

Blocking: Block the uncoated sites in the wells with a blocking buffer (e.g., a solution containing bovine serum albumin) to prevent non-specific binding.

-

Competitive Binding: Add the extracted samples or ecdysteroid standards to the wells, followed by the addition of a known amount of ecdysteroid conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and a primary antibody specific for ecdysteroids. The free ecdysteroids in the sample will compete with the enzyme-conjugated ecdysteroids for binding to the primary antibody.

-

Washing: Wash the plate to remove any unbound reagents.

-

Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

-

Color Development and Stopping: Allow the color to develop, and then stop the reaction with a stop solution (e.g., sulfuric acid).

-

Absorbance Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis: Generate a standard curve using the absorbance readings of the standards. Use this curve to determine the concentration of ecdysteroids in the samples.

RNA Interference (RNAi) for Gene Knockdown

Protocol:

-

Target Gene Selection: Identify a target gene involved in this compound metabolism or transport.

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a portion of the target gene's sequence using an in vitro transcription kit.

-

dsRNA Purification and Quantification: Purify the dsRNA and determine its concentration.

-

dsRNA Delivery: Introduce the dsRNA into the insects. Common methods include microinjection into the hemocoel or feeding dsRNA mixed with an artificial diet.

-

Incubation: Allow sufficient time for the RNAi machinery to process the dsRNA and silence the target gene.

-

Verification of Gene Knockdown: Extract RNA from the treated insects and perform quantitative real-time PCR (qRT-PCR) to confirm a significant reduction in the target gene's mRNA levels compared to a control group (e.g., injected with dsRNA for a non-related gene like GFP).

-

Phenotypic Analysis: Observe and quantify any phenotypic changes in the treated insects, such as developmental defects, reduced survival, or altered sterol profiles.

Quantification of Total Protein and Lipids

These protocols describe colorimetric methods for quantifying total protein and lipid content in insect tissues.

Protein Quantification (Bradford Assay): [24][25][26][27][28]

-

Sample Preparation: Homogenize insect tissue in an appropriate buffer.

-

Standard Curve: Prepare a series of standard solutions of a known protein (e.g., bovine serum albumin, BSA).

-

Assay: Add Bradford reagent to the samples and standards. The Coomassie dye in the reagent binds to proteins, causing a color change from brown to blue.

-

Absorbance Measurement: Measure the absorbance of the samples and standards at 595 nm using a spectrophotometer.

-

Calculation: Determine the protein concentration in the samples by comparing their absorbance to the standard curve.

Lipid Quantification (Vanillin-Phosphoric Acid Assay): [29][30][31][32]

-

Lipid Extraction: Extract lipids from the insect tissue using a chloroform:methanol mixture.

-

Reaction: Add concentrated sulfuric acid to the lipid extract and heat to char the lipids.

-

Color Development: Add vanillin-phosphoric acid reagent, which reacts with the charred lipids to produce a pink-colored complex.

-

Absorbance Measurement: Measure the absorbance of the samples at around 525 nm.

-

Calculation: Quantify the lipid content by comparing the absorbance to a standard curve prepared with a known lipid (e.g., soybean oil).

Implications for Drug and Insecticide Development

The critical dependence of insects on dietary sterols and their unique metabolic pathways present promising targets for the development of novel and selective insecticides.

-

Inhibition of Sterol Dealkylation: For many phytophagous pests, the enzymes involved in the dealkylation of phytosterols to cholesterol are essential for their survival. Developing inhibitors that specifically target these insect enzymes could lead to effective pest control with minimal impact on non-target organisms.

-

Disruption of Sterol Transport: The uptake and transport of sterols from the gut to other tissues are mediated by specific proteins, such as Niemann-Pick C2 (NPC2) proteins.[33][34][35][36][37] Targeting these transport proteins could disrupt sterol homeostasis and lead to insect mortality.

-

Exploiting Sterol Auxotrophy: The absolute requirement for dietary sterols makes insects vulnerable to disruptions in their food sources. Genetic modification of crop plants to alter their sterol composition, producing sterols that are difficult for insects to metabolize, could be a viable pest management strategy.

Conclusion

This compound is a cornerstone of insect physiology, serving as a vital structural component of membranes and a crucial precursor for the synthesis of ecdysteroid hormones. Its direct utilization by important pollinators like the honey bee underscores its ecological significance. The detailed understanding of its metabolic pathways, physiological effects, and the signaling cascades it initiates provides a wealth of opportunities for both fundamental research and the development of innovative pest management strategies. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to further unravel the intricate roles of this essential sterol in the fascinating world of insects.

References

- 1. Evaluating Effects of a Critical Micronutrient (this compound) on Honey Bee Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drosophila ultraspiracle modulates ecdysone receptor function via heterodimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 6. Ecdysone Receptor (EcR) and Ultraspiracle Protein (USP) Genes From Conopomorpha sinensis Bradley Eggs: Identification and Expression in Response to Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of sterols by gas chromatography-mass spectrometry of the trimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A gas chromatography–mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CA2350868A1 - Artificial diet and method using an artificial diet, for mass rearing of insects - Google Patents [patents.google.com]

- 12. opot.co.za [opot.co.za]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Characterization of ecdysteroids in Drosophila melanogaster by enzyme immunoassay and nano-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]

- 20. andersenlab.org [andersenlab.org]

- 21. Optimization of double-stranded RNAi intrathoracic injection method in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vitro Method for Synthesis of Large-Scale dsRNA Molecule as a Novel Plant Protection Strategy | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 25. Bradford protein assay | Abcam [abcam.com]

- 26. conductscience.com [conductscience.com]

- 27. iitg.ac.in [iitg.ac.in]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. scispace.com [scispace.com]

- 30. scispace.com [scispace.com]

- 31. Mechanisms of stable lipid loss in a social insect - PMC [pmc.ncbi.nlm.nih.gov]

- 32. [PDF] Rapid determination of total lipids in mosquitoes. | Semantic Scholar [semanticscholar.org]

- 33. mdpi.com [mdpi.com]

- 34. Niemann-Pick C2 Proteins: A New Function for an Old Family - PMC [pmc.ncbi.nlm.nih.gov]

- 35. biorxiv.org [biorxiv.org]

- 36. journals.biologists.com [journals.biologists.com]

- 37. researchgate.net [researchgate.net]

An In-depth Technical Guide to 24-Methylenecholesterol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylenecholesterol is a naturally occurring phytosterol found in a variety of organisms, including marine invertebrates, plants, fungi, and insects.[1][2] As a derivative of cholesterol, it possesses a unique chemical structure that imparts a range of biological activities, making it a molecule of significant interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its potential therapeutic applications.

Chemical Structure and Identification

This compound, also known as ergosta-5,24(28)-dien-3β-ol, is characterized by a cholesterol backbone with an exocyclic methylene group at the C-24 position of the side chain.[1][3] This structural feature distinguishes it from cholesterol and other common phytosterols.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |

| Synonyms | Chalinasterol, Ostreasterol, ergosta-5,24(28)-dien-3β-ol | [1][4] |

| CAS Number | 474-63-5 | [1] |

| PubChem CID | 92113 | [1] |

| Molecular Formula | C₂₈H₄₆O | [1] |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C | [1] |

| InChI | InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its biological function and for its handling and formulation in research and development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 398.7 g/mol | [1] |

| Melting Point | 141 °C | [5] |

| Physical Description | Solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| logP (predicted) | 8.6 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| pKa (Strongest Acidic, predicted) | 18.2 | [4] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, anti-aging, and neuroprotective effects.

Anti-inflammatory Activity: COX Inhibition

This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. It demonstrates inhibitory activity against both COX-1 and COX-2.[4]

Antioxidant Activity: Inhibition of Lipid Peroxidation

This compound demonstrates antioxidant properties by inhibiting lipid peroxidation, a process of oxidative degradation of lipids that leads to cellular damage.[4]

Neuroprotective and Anti-aging Effects: NGF Mimicry and ACAT Regulation

This compound has been reported to mimic the effects of Nerve Growth Factor (NGF) and to be a regulator of acyl-CoA cholesterol acyltransferase (ACAT).[7][8][9] These actions contribute to its neuroprotective and anti-aging properties. The NGF-like activity suggests an interaction with neurotrophin signaling pathways, potentially promoting neuronal survival and growth. Its regulation of ACAT, an enzyme involved in cholesterol esterification, may impact cellular cholesterol homeostasis and related signaling.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the Wittig reaction, starting from 24-ketocholesterol.

Methodology:

-

Preparation of the Wittig reagent: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) to generate the methylenetriphenylphosphorane ylide.

-

Reaction with 24-ketocholesterol: A solution of 24-ketocholesterol in an appropriate anhydrous solvent is added to the ylide solution.

-

Reaction conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.

-

Work-up and purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield pure this compound.[5]

Extraction and Analysis from Biological Samples

This compound can be extracted from various biological matrices and analyzed using chromatographic techniques.

Methodology:

-

Sample Preparation: The biological material is homogenized in a suitable solvent system, typically a mixture of chloroform and methanol, to extract the total lipids.

-

Saponification: The lipid extract is saponified using a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze esterified sterols and remove interfering fatty acids.

-

Extraction of Unsaponifiable Matter: The non-saponifiable fraction, containing the sterols, is extracted with a nonpolar solvent such as hexane or diethyl ether.

-

Purification: The crude sterol extract is purified by column chromatography on silica gel or by preparative thin-layer chromatography (TLC).

-

Analysis: The purified this compound is identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or by High-Performance Liquid Chromatography (HPLC).[10][11]

COX Inhibition Assay

Methodology:

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain pH.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a defined period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Quantification of Prostaglandins: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Calculation of Inhibition: The percentage inhibition of COX activity is calculated by comparing the PGE₂ production in the presence of this compound to the control.[12][13]

Lipid Peroxidation Assay

Methodology:

-

Sample Preparation: Biological samples (e.g., tissue homogenates, cell lysates) are prepared.

-

Induction of Peroxidation: Lipid peroxidation can be induced by pro-oxidants like iron/ascorbate or AAPH.

-

Incubation with this compound: Samples are incubated with and without this compound.

-

Measurement of Malondialdehyde (MDA): The level of MDA, a major product of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting MDA with TBA to form a colored product that can be measured spectrophotometrically.

-

Calculation of Inhibition: The inhibitory effect of this compound on lipid peroxidation is determined by the reduction in MDA levels compared to the control.[14][15][16][17]

Conclusion

This compound is a versatile phytosterol with a range of promising biological activities. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a compelling candidate for further investigation in the context of various diseases. The detailed understanding of its chemical structure, properties, and biological mechanisms, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to explore its therapeutic potential. Further studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound | C28H46O | CID 92113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Deuterio-labelled this compound and Related Steroids† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0006849) [hmdb.ca]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Nerve growth factor/p75 neurotrophin receptor–mediated sensitization of rat sensory neurons depends on membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Immunomart [immunomart.com]

- 10. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]

- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. oxfordbiomed.com [oxfordbiomed.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 17. researchgate.net [researchgate.net]

Natural Sources of 24-Methylenecholesterol: A Technical Guide for Researchers

Abstract: 24-Methylenecholesterol is a pivotal phytosterol, serving as a key precursor in the biosynthesis of medicinally significant compounds such as withanolides and brassinosteroids. For researchers, scientists, and drug development professionals, understanding its natural distribution and concentration is crucial for sourcing and metabolic engineering endeavors. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed experimental protocols for its extraction and quantification, and a visual representation of its role in key biosynthetic pathways.

Introduction

This compound is a C28 sterol that plays a fundamental role in plant and marine life. While it is an essential intermediate in the biosynthesis of various phytosterols, it has garnered significant attention as the branching point for the synthesis of bioactive steroids. Notably, it is the precursor to withanolides, a class of compounds with promising pharmacological activities, and brassinosteroids, which are vital plant hormones. This guide aims to be a comprehensive resource for professionals engaged in the study and utilization of this important molecule.

Natural Sources and Quantitative Data

This compound is found across a diverse range of organisms, including terrestrial plants, marine microalgae, and fungi. The concentration of this sterol can vary significantly depending on the species, environmental conditions, and the specific tissue analyzed.

Terrestrial Plants: The Primacy of Pollen

Pollen is a particularly rich source of this compound. It is a major sterol in the pollen of many plant species and is essential for the development of pollen-consuming insects like honeybees[1][2]. The concentration of this compound in pollen is highly variable among different plant taxa[1][3].

| Plant Species | Family | This compound Content | Reference |

| Prunus dulcis (Almond) | Rosaceae | High | [2] |

| Malus domestica (Apple) | Rosaceae | High | [2] |

| Prunus spp. (Stone Fruits) | Rosaceae | High | [2] |

| Various Wildflowers | Multiple | Variable | [4] |

Marine Organisms: A Diatom-Rich Environment

Marine microalgae, particularly diatoms, are significant producers of this compound. It is one of the most abundant sterols in many diatom species and can be found in both free and sulfated forms.

| Marine Organism | Class | This compound Content | Reference |

| Nitzschia alba | Bacillariophyceae | Major sterol | |

| Skeletonema grevillei | Bacillariophyceae | Abundant | [5] |

| Various Diatom Species | Bacillariophyceae | Present in 67% of cultures analyzed | [6] |

| Edible Brown Seaweeds | Phaeophyceae | Present | [7] |